5-CNAc Disodium

Description

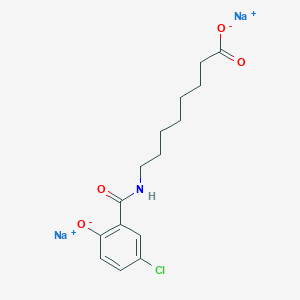

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

300718-75-6 |

|---|---|

Molecular Formula |

C15H18ClNNa2O4 |

Molecular Weight |

357.74 g/mol |

IUPAC Name |

disodium;8-[(5-chloro-2-oxidobenzoyl)amino]octanoate |

InChI |

InChI=1S/C15H20ClNO4.2Na/c16-11-7-8-13(18)12(10-11)15(21)17-9-5-3-1-2-4-6-14(19)20;;/h7-8,10,18H,1-6,9H2,(H,17,21)(H,19,20);;/q;2*+1/p-2 |

InChI Key |

XGSDAQOSOKPJML-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(=O)NCCCCCCCC(=O)[O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Cnac Disodium

Established Synthetic Pathways for 5-CNAc Disodium (B8443419)

The preparation of 5-CNAc disodium involves a structured, multi-step chemical synthesis process, which has been refined to improve efficiency and yield.

The synthesis of 5-CNAc, the precursor to its disodium salt, is primarily achieved through the coupling of 5-chlorosalicylic acid derivatives with 8-aminocaprylic acid. A patented method outlines a process that proceeds via a key intermediate, 6-chlorocarsalam, which is prepared from 5-chlorosalicylic acid. epo.org

The general synthetic sequence involves:

Activation of the Carboxylic Acid : The 5-chlorosalicylic acid is activated to facilitate the subsequent amidation reaction. This can be achieved using carbodiimide-based reagents.

Amide Bond Formation : The activated salicylic (B10762653) acid derivative is reacted with 8-aminocaprylic acid under controlled pH conditions (typically pH 6-8) to form the amide bond, yielding N-(5-chlorosalicyloyl)-8-aminocaprylic acid (5-CNAC). epo.org

Formation of the Disodium Salt : The free acid form (5-CNAC) is then converted to its disodium salt. This is typically accomplished by reacting the 5-CNAC with two molar equivalents of sodium hydroxide (B78521) in a solvent mixture, such as acetone (B3395972) and water. epo.orggoogle.com The resulting solution containing the disodium salt is concentrated by vacuum distillation to a thick paste, from which the solid salt can be isolated. google.com

An alternative approach involves first preparing a monosodium salt with one molar equivalent of sodium hydroxide, followed by the addition of a second equivalent to generate the disodium salt. google.com

Efforts to optimize the synthesis of 5-CNAC have focused on creating a robust, high-yielding process suitable for bulk production. epo.org One improved procedure involves reacting the intermediate 6-chlorocarsalam with ethyl-8-chlorooctanoate (ECO) in the presence of dimethylformamide and sodium carbonate. epo.org A key optimization in this pathway is the addition of sodium bromide, which is believed to react in situ with ECO to form the more reactive ethyl-8-bromooctanoate (EBO), thereby enhancing the reaction rate. The sodium bromide can be recovered, suggesting it acts in a catalytic manner. epo.org This method provides a more efficient alternative to prior art syntheses that used pre-formed ethyl-8-bromooctanoate. epo.org

| Synthetic Step | Reagents/Conditions | Purpose/Optimization |

| Intermediate Formation | 5-chlorosalicylic acid | Preparation of 6-chlorocarsalam intermediate. epo.org |

| Coupling Reaction | 6-chlorocarsalam, Ethyl-8-chlorooctanoate (ECO), Sodium Carbonate, DMF | Forms the ester of 5-CNAC. epo.org |

| Catalysis | Sodium Bromide | Added to form the more reactive Ethyl-8-bromooctanoate (EBO) in situ, improving reaction efficiency. epo.org |

| Hydrolysis | Sodium Hydroxide | Saponifies the ester to yield the 5-CNAC free acid. epo.org |

| Salt Formation | 5-CNAC, Sodium Hydroxide, Acetone/Water | Converts the free acid to the final disodium salt. epo.org |

Polymorphism and Crystallization of this compound Hydrates and Solvates

This compound can exist in various crystalline forms, known as polymorphs, hydrates, and solvates. These different solid-state forms are crucial as they can influence the compound's stability and solubility. The specific crystalline form obtained is highly dependent on the conditions of crystallization.

Several distinct crystalline forms of this compound have been identified and prepared through specific laboratory procedures. google.com

Monohydrate (Form I) : This stable form contains one molecule of water for each molecule of 5-CNAc. google.com It can be prepared by dissolving 5-CNAC monoethanol solvate in an acetonitrile (B52724) and water mixture, followed by cooling to between 5°C and 15°C. google.com Another method involves heating an aqueous solution of 5-CNAC to between 40°C and 70°C and then removing the water using a rotary evaporator or vacuum oven. google.com A third route to the monohydrate is to first prepare the anhydrous disodium salt by drying the ethanol (B145695) solvate and then hydrating it by exposing it to atmospheric moisture (at least 50% relative humidity). googleapis.com

Ethanol Solvate (Form II) : This solvate incorporates ethanol into its crystal structure. google.com Its preparation is a key step in obtaining other forms, such as the monohydrate. googleapis.com

Octahydrate (Form III) : This form contains eight water molecules per molecule of 5-CNAC and is typically unstable at relative humidity below 50%. google.com It can be produced by soaking the monohydrate (Form I) or the ethanol solvate (Form II) at a relative humidity of at least 75% for a sufficient period (e.g., six days) to facilitate the transformation. google.com

Monohydrate (Form IV) : Another monohydrate polymorph has also been identified. google.com

The specific polymorph of this compound that is formed is directly influenced by the crystallization environment. Key factors include temperature, solvent system, and relative humidity.

For instance, the transformation between different hydrated states is highly sensitive to ambient moisture. The octahydrate (Form III) is formed under high humidity conditions (≥75%), while it is unstable at lower humidity (<50%). google.com The monohydrate (Form I) is considered the most stable form at room temperature. google.com The preparation of Form I from the ethanol solvate is dependent on using a specific solvent mixture (acetonitrile/water) and temperature range. google.com The process of drying an ethanol solvate to an anhydrous state, followed by controlled rehydration, demonstrates how sequential control of the environment can yield a desired crystalline hydrate. googleapis.com

| Crystalline Form | Key Preparation Condition | Characteristic XRPD Peaks (2θ) |

| Form I (Monohydrate) | Cooling a solution of monoethanol solvate in acetonitrile/water. google.com | 15.5° google.com |

| Form III (Octahydrate) | Soaking other forms at ≥75% relative humidity. google.com | 4.8° google.com |

| Form IV (Monohydrate) | Not specified in detail. | 7.2°, 18.2° google.com |

Exploration of this compound Structural Analogs and Derivatives

Research has also extended to the development and study of structural analogs of 5-CNAc. These compounds often share a similar structural backbone but differ in specific substituents or the length of an alkyl chain. The goal of exploring these analogs is often to investigate structure-activity relationships.

Several related compounds have been patented and studied alongside 5-CNAC, including:

SNAC (Salcaprozate Sodium) : N-(8-[2-hydroxybenzoyl]amino)caprylate. This analog lacks the chloro-substituent on the salicyl ring. ucd.iegoogle.comepo.org

SNAD : N-(10-[2-hydroxybenzoyl]amino)decanoic acid. This compound has a longer alkyl chain (decanoic acid vs. caprylic acid) and also lacks the chloro-substituent. google.comepo.org

4-CNAB : 4-[(2-hydroxy-4-chlorobenzoyl)amino]butanoate. This analog features a shorter alkyl chain (butanoate) and a different position for the chloro-substituent on the benzoyl ring. ucd.iegoogleapis.com

These analogs are part of a broader class of delivery agents developed to have similar functional profiles. google.comepo.org

Table of Mentioned Compounds

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Disodium 5-(N-acetyl-N-2,3-dihydroxypropylamino)-2,4,6-triiodoisophthalamide medkoo.comnih.gov |

| 5-CNAC (free acid) | N-(5-chlorosalicyloyl)-8-aminocaprylic acid epo.orgresearchgate.net |

| 6-chlorocarsalam | 6-Chloro-2H-1,3-benzoxazine-2,4(3H)-dione |

| Ethyl-8-chlorooctanoate (ECO) | Ethyl 8-chlorooctanoate |

| Ethyl-8-bromooctanoate (EBO) | Ethyl 8-bromooctanoate |

| SNAC (Salcaprozate Sodium) | Sodium N-(8-[2-hydroxybenzoyl]amino)caprylate google.com |

| SNAD | N-(10-[2-hydroxybenzoyl]amino)decanoic acid google.comepo.org |

| 4-CNAB | 4-[(2-hydroxy-4-chlorobenzoyl)amino]butanoate googleapis.com |

| 5-chlorosalicylic acid | 5-Chlorosalicylic acid epo.org |

| 8-aminocaprylic acid | 8-Aminooctanoic acid |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Cnac Disodium Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of compounds like 5-CNAc Disodium (B8443419). While specific spectral data for 5-CNAc Disodium is not extensively available in public literature, the application of NMR techniques, such as ¹H NMR and ¹³C NMR, would be crucial for its structural verification. These methods provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the confirmation of the compound's intricate structure, which includes a substituted aromatic ring, an amide linkage, and a caprylic acid backbone.

Mass Spectrometry-Based Approaches for Molecular Integrity and Metabolite Structural Elucidation

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as for probing its structure through fragmentation analysis. For this compound, the exact mass is a critical parameter for its identification. The theoretical exact mass of the disodium salt is 357.07 unified atomic mass units (u). upce.cz

The molecular formula of this compound is C₁₅H₁₈ClNNa₂O₄. nih.gov The free acid form, N-(5-chlorosalicyloyl)-8-aminocaprylic acid, has a molecular weight of approximately 313.77 g/mol . nih.gov Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), would be used to confirm these values with high precision.

X-ray Diffraction Studies for Solid-State Structure and Polymorphic Identification

X-ray diffraction (XRD) is a powerful technique for determining the solid-state structure of crystalline materials, including the identification of different polymorphic forms. For this compound, several crystalline forms, such as hydrates and solvates, have been identified, which are crucial for pharmaceutical development due to their impact on properties like stability and solubility.

Notably, different polymorphic forms of this compound have been characterized by their unique X-ray powder diffraction (XRPD) patterns. These patterns are defined by a series of peaks at specific scattering angles (2θ). For example, a monohydrate form of this compound salt exhibits characteristic diffraction peaks at 15.5°, 24.5°, and 24.8° 2θ. A Russian patent describes several polymorphic forms with distinct XRPD peaks:

Form I (monohydrate): This is the most stable form at room temperature and has a characteristic peak at 15.5° 2θ (± 0.2°). google.com

Form II (monoethanol solvate): This form shows a characteristic peak at 16.5° 2θ (± 0.2°). google.com

Form III (octahydrate): This form is identified by a characteristic peak at 4.8° 2θ (± 0.2°). google.com

Form IV (monohydrate): This form displays characteristic peaks at 7.2° and/or 18.2° 2θ (± 0.2°). google.com

The existence and interconversion of these polymorphic forms are critical considerations in the manufacturing and formulation of this compound.

Interactive Table: X-ray Powder Diffraction Peaks for this compound Polymorphs

| Form | Type | Characteristic Peaks (2θ) |

| Form I | Monohydrate | 15.5° (± 0.2°) |

| Form II | Monoethanol Solvate | 16.5° (± 0.2°) |

| Form III | Octahydrate | 4.8° (± 0.2°) |

| Form IV | Monohydrate | 7.2° and/or 18.2° (± 0.2°) |

Elemental Analysis for Compositional Verification in Research Syntheses

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a chemical compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound.

For this compound (C₁₅H₁₈ClNNa₂O₄), the theoretical elemental composition has been reported as:

Carbon (C): 50.36%

Hydrogen (H): 5.07%

Chlorine (Cl): 9.91%

Nitrogen (N): 3.92%

Sodium (Na): 12.85%

Oxygen (O): 17.89% upce.czhodoodo.com

In practice, elemental analysis is performed on synthesized batches of the compound to ensure its purity and to confirm that the correct product has been obtained. For instance, a patent for a composition containing this compound reported the results of a CHN analysis for a batch with 4.9% water content. The theoretical values were C 47.89%, H 5.37%, N 3.72%, and Na 12.22%, while the actual measured values were C 47.69%, H 5.23%, N 3.45%, and Na 11.79%, showing a close correlation. googleapis.com

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Percentage (%) |

| Carbon | C | 50.36 |

| Hydrogen | H | 5.07 |

| Chlorine | Cl | 9.91 |

| Nitrogen | N | 3.92 |

| Sodium | Na | 12.85 |

| Oxygen | O | 17.89 |

Computational and Theoretical Investigations of 5 Cnac Disodium

Molecular Dynamics (MD) Simulations of 5-CNAc Disodium (B8443419) Interactions with Biological Mimetic Systems

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govhawaii.edu These simulations can provide a dynamic view of how permeation enhancers like 5-CNAc disodium interact with biological systems, such as the lipid bilayers of cell membranes. acs.orgnih.gov Studies on the related compound SNAC have extensively used MD simulations to elucidate its mechanism of action. mdpi.comrsc.orgacs.orgdiva-portal.org

Interaction with Lipid Bilayers: MD simulations can model the insertion of 5-CNAc molecules into a model cell membrane (e.g., a dipalmitoylphosphatidylcholine (DPPC) bilayer). These simulations would reveal:

Membrane Fluidity: Whether the presence of 5-CNAc increases the fluidity of the lipid bilayer, potentially making it easier for a drug molecule to pass through. chemicalbook.com

Membrane Disruption: The concentration at which 5-CNAc might begin to disrupt the membrane structure, for instance, by forming pores or micelles within the bilayer. acs.orgnih.gov Research on similar enhancers suggests a concentration-dependent effect on membrane leakiness. nih.govdiva-portal.org

Location and Orientation: The preferred location and orientation of 5-CNAc within the lipid bilayer, which affects its interaction with both the hydrophobic core and the hydrophilic headgroups of the lipids.

Interaction with Drug Molecules: By simulating a system containing 5-CNAc, a drug molecule, and a lipid bilayer, MD can shed light on the proposed mechanisms of permeation enhancement. It can help visualize the formation of a non-covalent complex between 5-CNAc and the drug, potentially shielding the drug's hydrophilic parts and facilitating its entry into the hydrophobic membrane interior. chemicalbook.com

The following table summarizes key findings from MD simulations of similar permeation enhancers, which would be relevant objectives for future studies on this compound.

| MD Simulation Finding | Implication for Permeation Enhancement | Supporting Evidence (from related compounds) |

| PE Insertion into Membrane | PEs integrate into the lipid bilayer, altering its properties. | nih.govacs.orghawaii.edu |

| Increased Membrane Fluidity | A more fluid membrane presents a lower barrier to drug permeation. | chemicalbook.com |

| PE-Drug Aggregation | Formation of aggregates can facilitate the transport of the drug across the membrane. | rsc.org |

| Concentration-Dependent Effects | The extent of membrane perturbation is dependent on the local concentration of the enhancer. | acs.orgnih.govdiva-portal.org |

This table is based on findings for related permeation enhancers like SNAC and medium-chain fatty acids, not specifically this compound.

In Silico Predictions of Intermolecular Binding and Transport Mechanisms

In silico modeling encompasses a range of computational methods, including docking and advanced MD techniques, to predict how molecules bind to each other and are transported across biological barriers. nih.govdiaglobal.orginsilicotrials.com For this compound, these methods would be invaluable for predicting its binding affinity with various drug molecules and for elucidating the energetic landscape of the permeation process.

Intermolecular Binding: Molecular docking simulations could be used to predict the preferred binding mode and affinity between 5-CNAc and a specific drug molecule. These simulations would identify the key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the drug-enhancer complex. This is a crucial step in understanding the "carrier" hypothesis, where the enhancer chaperones the drug across the intestinal epithelium. chemicalbook.com

Transport Mechanisms: Advanced simulation techniques, such as umbrella sampling or steered MD, can be used to calculate the potential of mean force (PMF) profile for the transport of a drug molecule across a lipid bilayer in the presence and absence of 5-CNAc. The PMF profile represents the free energy changes as the molecule moves across the membrane. A significant reduction in the energy barrier in the presence of 5-CNAc would provide strong evidence for its role in enhancing transcellular transport. chemrxiv.org

The table below outlines the types of predictions that in silico models would aim to provide for the 5-CNAc/drug system.

| In Silico Prediction | Methodology | Relevance to this compound |

| Binding Affinity (Drug-Enhancer) | Molecular Docking, Free Energy Perturbation (FEP) | Quantifies the strength of the interaction between 5-CNAc and a drug, indicating the stability of the transport complex. ijrpr.com |

| Free Energy of Permeation | Umbrella Sampling, Steered MD | Determines the energy barrier for a drug to cross the cell membrane and how 5-CNAc lowers this barrier. chemrxiv.org |

| Mechanism of Transport | All-atom or Coarse-grained MD | Elucidates whether transport occurs via passive diffusion, transient pore formation, or a carrier-mediated mechanism. mdpi.comdiva-portal.org |

This table is illustrative of the goals of in silico modeling for permeation enhancers and is not based on specific published data for this compound.

Biochemical and Cellular Mechanistic Studies of 5 Cnac Disodium Interactions

Modulation of Cellular Permeability Barriers in In Vitro Systems

5-CNAc disodium (B8443419), or N-(5-chlorosalicyloyl)-8-aminocaprylic acid, is a synthetic N-acylated amino acid derivative developed to improve the oral absorption of macromolecules. nih.gov Its mechanism of action involves transiently increasing the permeability of epithelial barriers, a process that has been investigated through various in vitro models.

The intestinal epithelium maintains a selective barrier, with tight junctions (TJs) between adjacent cells being the primary regulators of paracellular transport. researchgate.net Permeation enhancers often function by reversibly opening these TJs. While 5-CNAC is part of the Eligen® technology, which is primarily associated with enhancing transcellular absorption, the effects of related compounds on tight junction integrity provide insight into potential multimodal mechanisms. nih.gov

Studies on the related acylated amino acid, SNAC (salcaprozate sodium), have shown a decrease in transepithelial electrical resistance (TEER) in Caco-2 cell monolayers. researchgate.net A reduction in TEER is a key indicator of increased paracellular permeability, suggesting a disruption of tight junction integrity. nih.gov However, other analyses of SNAC's mechanism suggest it primarily increases membrane fluidity without significantly affecting tight junctions, allowing for transcellular passage. nih.gov The precise impact of 5-CNAC itself on specific tight junction proteins such as ZO-1, occludins, and claudins in cell monolayers like Caco-2 is not as extensively detailed in publicly available research. The mechanism is often contrasted with other enhancers like sodium caprate (C10), which more clearly acts by reorganizing TJ proteins. nih.gov

Table 1: Effects of Selected Permeation Enhancers on Transepithelial Electrical Resistance (TEER) in Caco-2 Monolayers

| Compound | Concentration | Effect on TEER | Implied Mechanism | Reference |

| SNAC | 33-83 mM | Decrease | Increased Paracellular and Transcellular Permeability | researchgate.netnih.gov |

| Sodium Caprate (C10) | 7.5-10 mM | Reversible Decrease | Tight Junction Modulation (displacement of claudin-5) | nih.gov |

| Sodium Caprylate (C8) | Not specified | Reversible Decrease | Tight Junction Modulation (reorganization of ZO-1 and claudins) | nih.gov |

This table provides context on how related permeation enhancers affect epithelial barrier function. The specific quantitative effects of 5-CNAC on TEER are less documented.

The primary mechanism attributed to Eligen® carriers like 5-CNAC is the enhancement of transcellular permeation. nih.gov This pathway involves the passage of substances directly through the cell, crossing both the apical and basolateral membranes. The proposed mechanism involves a transient increase in the fluidity of the epithelial cell membrane. nih.gov

Detailed mechanistic studies have been performed on the closely related compound SNAC. Research using solid-state NMR to investigate SNAC's interaction with lipid liposomes demonstrated a concentration-dependent increase in the motion of phospholipids. nih.gov Specifically, SNAC was found to enhance the fluidity of the hydrophobic core of the membrane more significantly than the interfacial region. nih.gov This perturbation of the lipid bilayer is believed to lower the energy barrier for the permeation of associated drug molecules. Computational simulations suggest that SNAC aggregates within the membrane, creating dynamic, fluid-filled defects that can facilitate the passive permeation of a peptide in a manner reminiscent of sinking in quicksand. It is hypothesized that 5-CNAC functions via a similar mechanism, altering membrane dynamics to allow the passage of co-formulated macromolecules.

Non-Covalent Interactions with Macromolecular Substrates

The efficacy of 5-CNAC as a permeation enhancer is fundamentally linked to its ability to interact with macromolecular drugs at a molecular level without forming permanent bonds.

The interaction is not based on a rigid lock-and-key binding but rather a dynamic association. Molecular dynamics simulations of the related carrier SNAC with the peptide semaglutide (B3030467) show that the enhancer molecules aggregate around the peptide in both aqueous and membrane environments. This dynamic coating effectively masks the hydrophilic regions of the peptide, aiding its entry into and passage through the nonpolar interior of the cell membrane. The weak nature of these non-covalent bonds ensures that once the complex crosses the membrane, it can readily dissociate, releasing the active peptide into the systemic circulation. researchgate.net

A critical function of the non-covalent complex formed with 5-CNAC is the protection of the co-formulated biomacromolecule from the harsh environment of the gastrointestinal tract. researchgate.net Peptides and proteins are susceptible to degradation by digestive enzymes such as pepsin in the stomach. The transient association with 5-CNAC can sterically hinder the approach of these enzymes, preserving the peptide's structural integrity.

By forming a protective, lipophilic shell around the peptide, 5-CNAC helps to maintain its native conformation, which is essential for its biological activity. nih.govmdpi.com This protective effect ensures that a greater proportion of the active, correctly folded peptide reaches the absorptive surface of the intestinal epithelium. While direct spectroscopic studies detailing the conformational stability of peptides in the presence of 5-CNAC are not widely reported, the successful enhancement of peptide absorption in clinical studies implies that the carrier provides sufficient protection to preserve the biomacromolecule's bioactivity through the digestive and absorptive processes. researchgate.net

Biotransformation Pathways and Metabolic Fate in Pre-clinical Models

Understanding the metabolic fate of 5-CNAC is essential for characterizing its biochemical profile. Studies using 14C-radiolabeled 5-CNAC have elucidated its biotransformation pathways. Following oral administration, 5-CNAC is rapidly and almost completely absorbed, then extensively cleared from systemic circulation, primarily through metabolism. researchgate.netnih.gov

The biotransformation of 5-CNAC proceeds via two main pathways: researchgate.netnih.gov

Side-Chain Degradation : Stepwise degradation of the octanoic acid side chain of the molecule.

Glucuronidation : Conjugation of 5-CNAC and its metabolites with glucuronic acid, occurring at the 2-phenolic hydroxyl group.

In vitro experiments have shown that the metabolism of 5-CNAC can be effectively reproduced using human hepatocytes, but not with human liver microsomes, indicating the involvement of specific hepatic enzymes not present in microsomal preparations. researchgate.netnih.gov The parent compound accounts for a small fraction of the total radioactivity in plasma, with the majority being metabolites that are primarily excreted in the urine. nih.gov

Table 2: Identified Metabolites of 5-CNAc

| Metabolite ID | Chemical Name / Structural Modification | Biotransformation Pathway |

| 5-CNAC | 8-(N-2-hydroxy-5-chlorobenzoyl)-amino-caprylic acid | Parent Compound |

| M1 | 6-(N-2-hydroxy-5-chlorobenzoyl)-amino-caproic acid | Side-chain degradation (β-oxidation) |

| M2 | 4-(N-2-hydroxy-5-chlorobenzoyl)-amino-butyric acid | Side-chain degradation (β-oxidation) |

| M3 | 2-(N-2-hydroxy-5-chlorobenzoyl)-amino-acetic acid | Side-chain degradation (β-oxidation) |

| M4 | 5-CNAC-glucuronide | Glucuronidation of parent compound |

| M5 | M1-glucuronide | Glucuronidation of M1 metabolite |

| M8 | M2-glucuronide | Glucuronidation of M2 metabolite |

| M9 | M3-glucuronide | Glucuronidation of M3 metabolite |

| M10 | 2-hydroxy-5-chlorobenzoylamide | Side-chain degradation |

Source: Adapted from Gschwind et al., 2012. nih.govresearchgate.net

Enzymatic Degradation and Metabolite Identification in In Vitro Systems (e.g., Hepatocytes, Microsomes)

In vitro studies utilizing human hepatocytes have been instrumental in understanding the metabolic pathways of 5-CNAc disodium. These studies have successfully replicated the metabolism observed in vivo, providing a clear picture of the biotransformation processes. nih.govresearchgate.net

The primary metabolic transformations of this compound involve two main enzymatic pathways:

Stepwise degradation of the octanoic acid side chain: This process is analogous to the fatty-acid β-oxidation pathway. glucagon.com It involves the sequential shortening of the eight-carbon fatty acid chain.

Conjugation with glucuronic acid: This reaction occurs at the 2-phenolic hydroxyl group of both the parent compound and its metabolites. nih.govresearchgate.net Glucuronidation is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion.

Through these pathways, several metabolites have been identified. In plasma samples taken shortly after administration in human studies, which were corroborated by in vitro findings, six metabolites were observed. glucagon.com The main metabolites identified are the butanoic acid metabolite of 5-CNAc (M2), the 2-O-glucuronide of 5-CNAc (M3), and the 2-O-glucuronide of the butanoic acid metabolite (M5). glucagon.com Additionally, 5-chlorosalicylic acid has been identified as a minor metabolite. glucagon.com

Interestingly, while human hepatocytes showed significant metabolism of this compound, no metabolic activity was observed in human liver microsomes. nih.govresearchgate.net This suggests that the enzymes responsible for the degradation of the octanoic acid side chain are likely located in other cellular compartments, such as the mitochondria, where β-oxidation of fatty acids occurs, rather than the endoplasmic reticulum where the majority of microsomal enzymes are found.

Table 1: Major Metabolic Pathways of this compound in Human Hepatocytes

| Metabolic Pathway | Description | Key Metabolites |

|---|---|---|

| Side-Chain Degradation | Stepwise shortening of the octanoic acid side chain, similar to β-oxidation. | Butanoic acid metabolite (M2) |

Table 2: Identified Metabolites of this compound in In Vitro Systems

| Metabolite ID | Chemical Name/Description | Metabolic Origin |

|---|---|---|

| M2 | Butanoic acid metabolite of 5-CNAc | Side-chain degradation |

| M3 | 2-O-glucuronide of 5-CNAc | Glucuronidation of parent compound |

| M5 | 2-O-glucuronide of the butanoic acid metabolite | Side-chain degradation and glucuronidation |

Excretion and Disposition Pathways in Non-human Mammalian Models

While detailed excretion and disposition data for this compound in non-human mammalian models are not extensively published, preclinical studies in rats and monkeys have been conducted to establish safety profiles. These studies provide some insight into the disposition of the compound in these species.

In safety and toxicity assessments, a No Observed Adverse Effect Level (NOAEL) for this compound was established at 1 g/kg/day in rats. creative-biolabs.com In monkeys, gastrointestinal effects such as emesis and diarrhea were observed at high doses of ≥ 1.8 g/kg/day. creative-biolabs.com These findings suggest that the compound is well-tolerated at doses significantly higher than those used in human clinical trials. creative-biolabs.com

General principles of drug metabolism and excretion suggest that, similar to what is observed in humans, this compound would be absorbed, metabolized, and subsequently eliminated in non-human mammalian models. The primary route of excretion is anticipated to be renal, with the compound and its metabolites being cleared from the body via urine.

Table 3: Summary of Disposition Findings for this compound in Non-human Mammalian Models

| Species | Finding | Implication for Disposition |

|---|---|---|

| Rat | No Observed Adverse Effect Level (NOAEL) of 1 g/kg/day. creative-biolabs.com | Indicates tolerance to the compound, suggesting efficient clearance mechanisms are in place. |

Advanced Analytical Methodologies for 5 Cnac Disodium Research

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, LC-MS)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are central to the analytical workflow for 5-CNAc Disodium (B8443419). These techniques are pivotal for separating the compound from its metabolites, degradation products, and other matrix components, as well as for assessing its purity.

In the context of pharmaceutical quality control, a validated reverse-phase HPLC (RP-HPLC) method is essential for determining the purity of 5-CNAc Disodium as an active pharmaceutical ingredient or excipient. While specific validated methods for this compound are not extensively detailed in publicly available literature, the development of such a method would follow established guidelines. A typical RP-HPLC method would likely utilize a C18 column with a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. Detection by UV spectrophotometry would be appropriate, given the chromophoric nature of the N-salicyloyl-amino acid structure.

For the analysis of 5-CNAC and its metabolites in biological samples, LC-MS/MS is the method of choice due to its high sensitivity and selectivity. Research on the metabolism of radiolabeled 5-CNAC in humans has demonstrated the power of this technique. In these studies, metabolite profiles in plasma, urine, and feces were determined, and their structures were elucidated using LC-MS/MS, often in combination with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This allows for the identification of biotransformation pathways, such as the degradation of the octanoic acid side chain and glucuronide conjugation.

Table 1: Representative Chromatographic Parameters for Analysis of Compounds Similar to this compound

| Parameter | HPLC for Purity | LC-MS/MS for Bioanalysis |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 50 x 2.1 mm, 1.9 µm) |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate, acetate) | Acetonitrile/Methanol with formic acid and water with formic acid |

| Detection | UV/Photodiode Array (PDA) | Tandem Mass Spectrometry (MS/MS) |

| Flow Rate | 1.0 - 1.5 mL/min | 0.2 - 0.5 mL/min |

| Application | Purity assay, identification of related substances | Metabolite identification, quantification in biological matrices |

Spectroscopic and Spectrometric Methods for Quantitative Analysis in Complex Matrices

Beyond chromatographic detection, various spectroscopic and spectrometric methods are employed for the quantitative analysis of this compound. These methods are crucial for determining the concentration of the compound in diverse and often complex sample matrices.

In metabolic studies, the quantification of 5-CNAC and its related metabolites has been achieved through the use of a radiolabeled version of the compound (¹⁴C-5-CNAC). The total radioactivity in samples such as blood, plasma, urine, and feces is measured using techniques like liquid scintillation counting. This provides a direct measure of the total amount of drug-related material present.

Quantitative NMR (qNMR) spectroscopy is another powerful tool that could be applied for the purity assessment and quantification of this compound. qNMR offers the advantage of being a primary ratio method, meaning it can provide highly accurate quantification without the need for a specific reference standard of the analyte. For this compound, specific proton signals on the molecule could be integrated and compared to a certified internal standard to determine its exact concentration or purity. This technique is particularly valuable for the characterization of reference materials.

UV-Visible (UV-Vis) spectrophotometry can also be utilized for the quantification of this compound, especially in simpler matrices like dissolution media. As a derivative of salicylic (B10762653) acid, 5-CNAC possesses a chromophore that absorbs light in the UV region. A validated UV-Vis spectrophotometric method would involve determining the wavelength of maximum absorbance (λmax) and establishing a calibration curve to relate absorbance to concentration.

Table 2: Spectroscopic/Spectrometric Methods and Their Applications in this compound Analysis

| Method | Principle | Application |

| Liquid Scintillation Counting | Detection of beta particles from ¹⁴C decay | Quantification of total drug-related material in biological samples |

| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei | Purity determination of bulk drug substance, quantification in formulations |

| UV-Vis Spectrophotometry | Measurement of light absorption by the chromophore | Quantification in dissolution studies, routine quality control assays |

| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ionized molecules | Structural elucidation of metabolites, highly sensitive quantification when coupled with LC |

Development of Specialized Bioanalytical Assays for In Vitro and Ex Vivo Samples

To investigate the efficacy of this compound as a permeation enhancer, specialized bioanalytical assays are developed for use with in vitro and ex vivo models. These assays are designed to accurately quantify the amount of this compound and any co-administered drug that crosses biological barriers.

In vitro models, such as Caco-2 cell monolayers, are widely used to simulate the intestinal epithelium and assess drug permeability. In such assays, this compound is applied to the apical side of the cell monolayer, and samples are collected from the basolateral side over time. A sensitive and validated LC-MS/MS method is typically developed to quantify the concentration of this compound in the collected samples, allowing for the calculation of its apparent permeability coefficient (Papp).

Ex vivo studies often utilize excised intestinal tissue from animals, mounted in Ussing chambers. This setup allows for the investigation of drug transport across a more physiologically complex barrier that includes the mucus layer and various cell types. Similar to in vitro assays, a robust bioanalytical method, usually LC-MS/MS, is required to measure the flux of this compound across the tissue. Furthermore, studies have shown that the in vivo metabolism of 5-CNAC can be replicated in vitro using human hepatocytes, necessitating analytical methods to monitor its biotransformation in these cellular models.

The development of these bioanalytical assays involves a rigorous validation process to ensure their accuracy, precision, selectivity, and reliability. This includes establishing linearity, limits of detection and quantification, and assessing matrix effects and sample stability.

Table 3: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Description |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | The closeness of the measured value to the true value. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |

Applications of 5 Cnac Disodium As a Research Tool in Biological Sciences

Enabling Enhanced Transport of Biomolecules in Cellular and Tissue Models

In biological research, particularly in pharmaceutics and drug delivery, cellular and tissue models are indispensable tools for screening and mechanistic studies. 5-CNAc disodium (B8443419) has been employed in such in vitro systems to study its capacity to enhance the transport of poorly permeable biomolecules across epithelial barriers. These models, which often utilize cell lines like Caco-2 to mimic the intestinal epithelium, allow researchers to quantify the increase in molecular transport in a controlled environment.

The primary function of 5-CNAc in these models is to act as a permeation enhancer. drug-dev.com It facilitates the passage of large and hydrophilic molecules that would otherwise be unable to cross the lipid-rich cell membranes of the epithelial monolayer. cmu.edu Research has focused on its use with various peptides and proteins. For instance, studies have explored its potential to increase the transport of molecules like salmon calcitonin (sCT). ondrugdelivery.comresearchgate.net The enhancer is thought to interact with the biomolecule, transiently increasing its lipophilicity and enabling its movement across the cellular barrier. researchgate.net This enhanced transport is a critical area of investigation for developing oral formulations for peptide-based therapeutics. nih.gov

Table 1: Research Applications of 5-CNAc in Cellular and Tissue Models The following table is interactive. You can sort and filter the data.

| Biomolecule Category | Specific Molecule Studied | Cellular/Tissue Model | Primary Research Objective |

|---|---|---|---|

| Peptides | Salmon Calcitonin (sCT) | Intestinal Epithelial Cells | To investigate the enhancement of peptide transport across the epithelial barrier. ondrugdelivery.comresearchgate.net |

| Peptides | Parathyroid Hormone (PTH) | Intestinal Epithelial Cells | To evaluate the potential for oral delivery by enhancing membrane permeation. researchgate.net |

Use in Investigating Paracellular and Transcellular Transport Mechanisms

A significant application of 5-CNAc disodium in research is its use in elucidating the specific pathways by which molecules cross an epithelial barrier. The two primary routes for transport are the transcellular pathway (movement through the cell) and the paracellular pathway (movement between cells). wikipedia.orgtaylorandfrancis.com

Transcellular Transport: This route involves the passage of substances across the apical membrane of an epithelial cell, through the cytoplasm, and out across the basolateral membrane. taylorandfrancis.com The prevailing theory for the mechanism of 5-CNAC and other Eligen® carriers is the enhancement of transcellular transport. latticescipub.com It is proposed that 5-CNAC forms a weak, non-covalent complex with the macromolecule. researchgate.net This interaction is thought to neutralize the charge and increase the lipophilicity of the biomolecule, allowing the complex to partition into and diffuse across the cell membrane. nih.gov Once inside the cell, the complex dissociates, releasing the active molecule to continue its transit. researchgate.net

Paracellular Transport: This pathway involves the movement of substances through the tight junctions that connect adjacent epithelial cells. wikipedia.org These junctions form a selective barrier that limits the passage of larger molecules. nih.gov While some permeation enhancers function by transiently opening these tight junctions, the primary mechanism attributed to 5-CNAC is not paracellular. nih.govresearchgate.net However, investigating its potential effects on tight junction integrity, often measured by changes in transepithelial electrical resistance (TEER), is a component of mechanistic studies to confirm its mode of action. researchgate.net Studies with the related compound SNAC, for example, have shown some effects on TEER, suggesting that a complete understanding of the mechanism may involve multiple factors. researchgate.net The use of 5-CNAC in in vitro models allows researchers to dissect these pathways and confirm the dominant role of the transcellular route in its enhancement effect. ondrugdelivery.comnih.gov

Facilitating Oral Delivery Studies in Pre-clinical Animal Models for Mechanistic Understanding of Absorption

Following in vitro investigations, this compound serves as a critical tool in pre-clinical animal models to study the oral absorption of macromolecules in a complex physiological system. These in vivo studies, typically conducted in rodents and canines, are essential for understanding how an absorption enhancer performs in the presence of physiological variables such as pH changes, enzymatic degradation, and mucus barriers within the gastrointestinal tract. ondrugdelivery.comdrug-dev.com

In these models, 5-CNAC is co-administered with a specific biomolecule, and researchers measure the resulting plasma concentrations of the molecule over time. researchgate.net This allows for the calculation of key pharmacokinetic parameters, most notably oral bioavailability. A significant increase in bioavailability in the presence of 5-CNAC provides evidence of its efficacy as an absorption enhancer. For example, pre-clinical studies have utilized 5-CNAC to facilitate the oral delivery of salmon calcitonin (sCT), demonstrating its potential to enable systemic absorption of the peptide. researchgate.netkinampark.com These animal studies are crucial for validating the mechanistic hypotheses derived from cellular models and for establishing the foundation for potential clinical development. mdpi.comnih.gov The data gathered helps to understand the absorption process and refine formulation strategies for delivering complex biologic drugs via the oral route. ondrugdelivery.com

Table 2: Summary of Pre-clinical Findings with this compound The following table is interactive. You can sort and filter the data.

| Biomolecule | Animal Model | Key Research Finding |

|---|---|---|

| Salmon Calcitonin (sCT) | Rodents, Primates | Demonstrated enhanced systemic absorption and bioavailability when co-administered orally with 5-CNAC. researchgate.netkinampark.com |

Future Research Directions and Emerging Paradigms for 5 Cnac Disodium

Unexplored Mechanistic Insights and Molecular Targets

While 5-CNAc disodium (B8443419) is recognized as a permeation enhancer, the precise molecular mechanisms governing its action are not fully elucidated, presenting a rich area for future investigation. Current understanding suggests that related compounds, such as salcaprozate sodium (SNAC), operate through a combination of transcellular and paracellular pathways. glucagon.comsemanticscholar.org It is hypothesized that these enhancers induce temporary and reversible changes in the intestinal epithelium. nih.gov The mechanism is thought to involve the fluidization of the plasma membrane, which could facilitate the passage of co-administered drugs. nih.govresearchgate.net

Future research should aim to identify the specific molecular targets of 5-CNAc disodium. It is plausible that 5-CNAc interacts with specific proteins within the tight junctions, such as claudins and occludins, leading to a temporary increase in paracellular permeability. nih.gov Studies investigating the potential interaction of 5-CNAc with these junctional proteins would be highly valuable. Furthermore, the role of intracellular signaling pathways in the action of 5-CNAc remains largely unexplored. Research could focus on whether 5-CNAc influences intracellular calcium levels or activates protein kinases that could, in turn, modulate epithelial permeability. semanticscholar.org

Another avenue for investigation is the potential for 5-CNAc to interact with and modulate the function of membrane transporters. While primarily considered a permeation enhancer for passive diffusion, its ability to influence active transport mechanisms has not been thoroughly investigated. Unraveling these specific molecular interactions will be crucial for a complete understanding of its efficacy and for the rational design of new drug formulations.

A comparative analysis of the mechanistic actions of 5-CNAc and its analogue SNAC could also provide valuable insights. While both are acylated amino acids, subtle structural differences may lead to distinct interactions with the intestinal mucosa. nih.gov Elucidating these differences could allow for the fine-tuning of permeation enhancers for specific drug molecules.

Table 1: Potential Unexplored Molecular Targets for this compound

| Molecular Target Category | Specific Examples | Potential Effect of Interaction |

| Tight Junction Proteins | Claudins, Occludins, Zonula occludens-1 (ZO-1) | Modulation of paracellular permeability |

| Intracellular Signaling Molecules | Calcium ions, Protein Kinase C (PKC) | Alteration of epithelial barrier function |

| Membrane Transporters | P-glycoprotein (P-gp), Multidrug resistance-associated proteins (MRPs) | Inhibition of drug efflux |

| Membrane Lipids | Phospholipids, Cholesterol | Increased membrane fluidity and permeability |

Novel Synthetic Routes and Green Chemistry Approaches

The current synthesis of N-(5-chlorosalicyloyl)-8-aminocaprylic acid (5-CNAC) typically involves the coupling of 5-chlorosalicylic acid with 8-aminocaprylic acid. A patented method describes the preparation of 5-CNAC through the N-substitution of salicylamides, which includes activating the 5-chlorosalicylic acid with carbodiimide-based reagents and reacting it with 8-aminocaprylic acid. epo.org

Future research in this area should focus on developing more efficient, cost-effective, and environmentally friendly synthetic methods. Green chemistry principles offer a framework for achieving these goals. For instance, the use of hazardous reagents and solvents should be minimized or replaced with greener alternatives. nih.gov Research into enzymatic synthesis, employing lipases or amidases, could offer a highly specific and environmentally benign route to 5-CNAC.

Another promising approach is the exploration of flow chemistry for the synthesis of 5-CNAC. Continuous flow reactors can offer improved reaction control, higher yields, and enhanced safety compared to traditional batch processes. This methodology could also facilitate easier purification and scale-up of the manufacturing process.

Furthermore, the development of novel catalytic systems for the amidation reaction could lead to more sustainable synthetic routes. For example, the use of non-toxic, earth-abundant metal catalysts in place of more hazardous reagents would be a significant advancement. The principles of atom economy, which aim to maximize the incorporation of all materials used in the process into the final product, should also be a guiding principle in the design of new synthetic strategies.

Table 2: Comparison of Potential Synthetic Approaches for 5-CNAc

| Synthetic Approach | Potential Advantages | Research Focus |

| Conventional Batch Synthesis | Established methodology | Optimization of reaction conditions |

| Enzymatic Synthesis | High specificity, mild conditions, environmentally friendly | Identification of suitable enzymes, process optimization |

| Flow Chemistry | Improved control, higher yields, enhanced safety | Reactor design, optimization of flow parameters |

| Novel Catalysis | Reduced waste, use of greener catalysts | Development of efficient and recyclable catalysts |

Integration with Advanced Delivery Systems and Nanotechnologies for Research Applications

The integration of this compound with advanced drug delivery systems, particularly nanotechnologies, represents a promising frontier for research. While 5-CNAc itself is a delivery agent, its combination with nanocarriers could lead to synergistic effects, further enhancing the oral bioavailability of challenging drug molecules.

Liposomes, which are vesicular structures composed of lipid bilayers, are well-established drug carriers. nih.govscielo.br Future research could explore the co-encapsulation of a therapeutic agent and 5-CNAc within the same liposomal formulation. This could ensure the simultaneous release of both the drug and the permeation enhancer at the site of absorption, maximizing the window of opportunity for drug uptake. frontiersin.org

Polymeric nanoparticles, such as those made from chitosan, are also attractive candidates for oral drug delivery due to their biocompatibility and mucoadhesive properties. mdpi.comrsc.org 5-CNAc could be either physically adsorbed onto the surface of these nanoparticles or chemically conjugated to the polymer backbone. Such systems could provide a controlled release of 5-CNAc, prolonging its effect on the intestinal epithelium.

Another area of interest is the development of self-emulsifying drug delivery systems (SEDDS) incorporating 5-CNAc. These systems form fine oil-in-water emulsions in the gastrointestinal tract, which can enhance the solubilization and absorption of lipophilic drugs. The inclusion of 5-CNAc in such formulations could further improve the permeation of the encapsulated drug across the intestinal barrier.

These advanced delivery systems could also be engineered for targeted delivery. For example, nanoparticles could be functionalized with ligands that bind to specific receptors on the intestinal epithelium, thereby concentrating the drug and 5-CNAc at the desired site of action.

Theoretical Advancements in Predicting this compound Bio-interactions and Systemic Behavior

Computational modeling and theoretical approaches are poised to play a significant role in advancing our understanding of this compound's bio-interactions and systemic behavior. Molecular dynamics (MD) simulations, for instance, can provide detailed insights into the interaction of 5-CNAc with lipid bilayers, which are the fundamental components of cell membranes. nih.govnih.gov

Future in silico studies could focus on building more realistic models of the intestinal epithelium, incorporating a variety of lipid types and even membrane proteins. bucknell.edurug.nl Such models would allow for a more accurate prediction of how 5-CNAc influences membrane fluidity, permeability, and the conformation of embedded proteins. These simulations could also be used to investigate the formation of non-covalent complexes between 5-CNAc and various drug molecules, shedding light on the "carrier" aspect of its mechanism. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies could also be employed to predict the permeation-enhancing activity of novel 5-CNAc analogues. By correlating the structural features of a series of compounds with their biological activity, QSAR models can guide the design of more potent and selective permeation enhancers.

Furthermore, physiologically based pharmacokinetic (PBPK) modeling can be utilized to predict the systemic behavior of 5-CNAc and its impact on the pharmacokinetics of co-administered drugs. These models integrate physiological, physicochemical, and biochemical data to simulate the absorption, distribution, metabolism, and excretion of compounds in the body. By incorporating data from in vitro and in silico studies, PBPK models can help to optimize drug formulations and predict their performance in vivo.

Q & A

Basic Research Questions

Q. How can researchers determine the optimal storage conditions for 5-CNAc Disodium to ensure long-term stability in laboratory settings?

- Methodological Answer : Stability testing should involve controlled experiments under varying temperatures (e.g., 4°C, -20°C), humidity levels, and light exposure. Use techniques like HPLC or NMR to monitor degradation products over time. Reference shelf-life protocols for disodium phosphate analogs, which recommend inert atmospheres and moisture-free containers for similar compounds .

Q. What strategies are recommended for synthesizing this compound with high purity, and how can impurities be systematically identified?

- Methodological Answer : Employ stepwise purification via column chromatography or recrystallization, followed by characterization using mass spectrometry and elemental analysis. Compare retention times and spectral data against known standards. Document deviations using frameworks like the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine synthesis protocols .

Q. How should researchers design initial experiments to assess the compound’s solubility profile across different solvents?

- Methodological Answer : Conduct solubility screens using a matrix of polar (e.g., water, DMSO) and non-polar solvents. Quantify solubility via gravimetric analysis or UV-Vis spectroscopy. Ensure reproducibility by adhering to protocols from primary literature on structurally related disodium salts .

Advanced Research Questions

Q. What experimental and computational approaches can resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analysis of existing studies to identify variables such as assay conditions (pH, temperature) or cell-line specificity. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Apply molecular docking simulations to explore structure-activity relationships, referencing databases like SciFinder-n for comparative data .

Q. How can researchers optimize reaction yields for this compound derivatives while minimizing side products in multi-step syntheses?

- Methodological Answer : Use design of experiments (DoE) to test variables like catalyst loading, reaction time, and solvent ratios. Monitor intermediates via in-situ FTIR or LC-MS. Apply statistical tools (e.g., ANOVA) to identify significant factors, as outlined in ACS guidelines for reproducible synthetic workflows .

Q. What frameworks are most effective for integrating heterogeneous data (e.g., spectroscopic, kinetic) into a cohesive mechanistic model for this compound’s interactions?

- Methodological Answer : Combine kinetic studies (stopped-flow spectrometry) with computational modeling (DFT or MD simulations) to propose reaction mechanisms. Validate using cross-referenced data from Reaxys or PubMed, ensuring alignment with established chemical principles .

Q. How should researchers address reproducibility challenges when scaling up this compound synthesis from lab-to-pilot scale?

- Methodological Answer : Conduct scalability assessments using dimensionless parameters (e.g., Reynolds number for mixing efficiency). Document deviations via process analytical technology (PAT) and adjust parameters iteratively. Reference case studies from disodium phosphate production, which emphasize thermal and mechanical consistency during scale-up .

Methodological Guidance for All Research Stages

- Literature Review : Use federated search tools (e.g., Scopus, Web of Science) with Boolean operators to aggregate data. Avoid over-reliance on reviews; prioritize primary sources and preprints for novel insights .

- Data Validation : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypothesis testing. Cross-validate results using independent techniques (e.g., NMR for structure, ELISA for bioactivity) .

- Ethical Reporting : Adhere to ACS Style Guide standards for citing conflicting data and declaring limitations. Submit raw datasets to repositories like Zenodo to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.